molecular formula C14H13ClN2 B14667997 Methanimidamide, N'-(4-chlorophenyl)-N-methyl-N-phenyl- CAS No. 41253-84-3

Methanimidamide, N'-(4-chlorophenyl)-N-methyl-N-phenyl-

Cat. No.: B14667997
CAS No.: 41253-84-3
M. Wt: 244.72 g/mol
InChI Key: JSGNUZZQGYPSRJ-UHFFFAOYSA-N
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Description

Methanimidamide, N’-(4-chlorophenyl)-N-methyl-N-phenyl- is an organic compound with the molecular formula C15H15ClN2 It is a derivative of formamidine, characterized by the presence of a chlorophenyl group, a methyl group, and a phenyl group attached to the methanimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanimidamide, N’-(4-chlorophenyl)-N-methyl-N-phenyl- typically involves the reaction of N-methyl-N-phenylformamidine with 4-chlorobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of Methanimidamide, N’-(4-chlorophenyl)-N-methyl-N-phenyl- can be achieved through a continuous flow process. This involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved reaction control, higher yields, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Methanimidamide, N’-(4-chlorophenyl)-N-methyl-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanimidamide, N’-(4-chlorophenyl)-N-methyl-N-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanimidamide, N’-(4-chlorophenyl)-N-methyl-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanimidamide, N’-(4-chlorophenyl)-N-methyl-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a chlorophenyl group and a phenyl group allows for diverse interactions with molecular targets, making it a versatile compound in various research and industrial applications .

Properties

CAS No.

41253-84-3

Molecular Formula

C14H13ClN2

Molecular Weight

244.72 g/mol

IUPAC Name

N'-(4-chlorophenyl)-N-methyl-N-phenylmethanimidamide

InChI

InChI=1S/C14H13ClN2/c1-17(14-5-3-2-4-6-14)11-16-13-9-7-12(15)8-10-13/h2-11H,1H3

InChI Key

JSGNUZZQGYPSRJ-UHFFFAOYSA-N

Canonical SMILES

CN(C=NC1=CC=C(C=C1)Cl)C2=CC=CC=C2

Origin of Product

United States

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